4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole
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Overview
Description
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with bromine, difluoromethyl, and methoxy groups
Preparation Methods
The synthesis of 4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-3-methoxy-1,2-thiazole with difluoromethylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under suitable conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. The methoxy group may contribute to its binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole can be compared with other similar compounds, such as:
4-Bromo-5-(difluoromethyl)-1H-pyrazole: Both compounds contain a bromine and difluoromethyl group, but differ in their heterocyclic rings.
4-Bromo-5-(difluoromethyl)furan-2-carboxylic acid: This compound also features a bromine and difluoromethyl group but has a furan ring instead of a thiazole ring.
4-Bromo-5-nitrophthalonitrile: This compound contains a bromine atom and a nitro group, with a phthalonitrile structure.
The uniqueness of this compound lies in its specific combination of substituents and the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-5-(difluoromethyl)-3-methoxy-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NOS/c1-10-5-2(6)3(4(7)8)11-9-5/h4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFZGFYGUTXREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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